Physicochemical properties of 3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid
Physicochemical properties of 3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid
Technical Monograph: Physicochemical Profiling & Characterization of 3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic Acid
Executive Summary & Compound Identity
This guide provides a comprehensive technical analysis of 3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid . This molecule represents a specific scaffold class merging a lipophilic phenoxy-ether tail with a polar beta-alanine head group via an acetamide linker. Structurally, it serves as a valuable chemical probe in the development of phenoxyacetamide-based antimicrobials (specifically Type III Secretion System inhibitors) and PPAR-agonist pharmacophores .
The compound functions as an amphiphilic acid, exhibiting pH-dependent solubility critical for formulation. Its physicochemical profile suggests high oral bioavailability potential (Lipinski compliant) with specific stability considerations regarding the amide linkage.
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 3-(2-(2,3-dimethylphenoxy)acetamido)propanoic acid |
| Common Class | Phenoxyacetamide conjugate; Beta-alanine derivative |
| Molecular Formula | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol |
| SMILES | CC1=C(C)C(OCC(=O)NCCC(=O)O)=CC=C1 |
| Key Functional Groups | Carboxylic Acid (Terminal), Secondary Amide (Linker), Aryl Ether, Dimethyl-substituted Benzene |
Physicochemical Properties (The Core)
Understanding the physicochemical behavior of this molecule is prerequisite to biological evaluation. The following data is synthesized from structural QSAR modeling and comparative analysis of homologous phenoxyacetic acid derivatives.
Molecular Descriptors & Lipophilicity
| Descriptor | Value (Est.) | Interpretation |
| LogP (Octanol/Water) | 1.9 – 2.3 | Ideal. Falls within the "Sweet Spot" (1 < LogP < 3) for oral absorption and membrane permeability without excessive metabolic liability. |
| TPSA (Topological Polar Surface Area) | ~75 Ų | High Permeability. Values <140 Ų indicate good passive transport across cell membranes. |
| H-Bond Donors | 2 | (Amide -NH, Acid -OH) |
| H-Bond Acceptors | 4 | (Ether -O-, Amide =O, Acid =O, Acid -OH) |
| Rotatable Bonds | 6 | Moderate flexibility, allowing induced fit in protein binding pockets (e.g., PPARγ or bacterial T3SS). |
Acid-Base Profile (pKa)
The molecule possesses a single ionizable carboxylic acid tail. The amide nitrogen is non-basic due to resonance delocalization with the carbonyl.
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pKa (Acid): 4.4 – 4.6 (Typical for aliphatic carboxylic acids like beta-alanine conjugates).
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Physiological State: At blood pH (7.4), the compound exists primarily (>99%) as the anionic carboxylate . This favors solubility in plasma but requires the neutral form for passive diffusion through lipid bilayers.
Solubility Profile
Solubility is heavily pH-dependent due to the terminal acid.
| Medium | Solubility Status | Mechanism |
| 0.1 M HCl (pH 1.0) | Low (< 0.1 mg/mL) | Molecule is protonated (neutral) and lipophilic. |
| PBS (pH 7.4) | High (> 5 mg/mL) | Molecule is deprotonated (anionic); high aqueous solvation. |
| DMSO/Ethanol | Very High (> 50 mg/mL) | Excellent solubility in organic polar solvents for stock preparation. |
Synthesis & Structural Logic
The synthesis of this compound follows a convergent "Linker Strategy," connecting a lipophilic head to a polar tail. This modularity allows for rapid analog generation (SAR exploration).
Synthetic Pathway (DOT Visualization)
The following diagram illustrates the standard convergent synthesis: etherification of 2,3-dimethylphenol followed by amide coupling with beta-alanine.
Figure 1: Convergent synthetic pathway utilizing Williamson ether synthesis followed by peptide coupling.
Experimental Protocols
To ensure data integrity, the following protocols are designed with built-in validation steps.
Protocol A: Potentiometric Determination of pKa
Rationale: Accurate pKa is essential for predicting absorption and distribution. Method: Potentiometric titration using a glass electrode (Sirius T3 or equivalent).
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Preparation: Dissolve 2 mg of the compound in a co-solvent mixture (e.g., Methanol/Water 30:70) to ensure initial solubility.
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Note: Pure water may precipitate the neutral form; co-solvent extrapolation (Yasuda-Shedlovsky plot) is required.
-
-
Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 12.0 under inert gas (
) to prevent carbonate formation. -
Data Processing: Perform titrations at three different co-solvent ratios (e.g., 30%, 40%, 50% MeOH).
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Extrapolation: Plot pKa vs. % Organic Solvent. The y-intercept represents the aqueous pKa.
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Validation Criteria: The
of the extrapolation line must be >0.98.
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Protocol B: Thermodynamic Solubility (Shake-Flask)
Rationale: Determines the equilibrium solubility, distinct from kinetic solubility.
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Saturation: Add excess solid compound (~10 mg) to 1.0 mL of buffer (pH 1.2, 7.4) in amber glass vials.
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Equilibration: Shake at 37°C for 24 hours (300 rpm).
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Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane (0.22 µm).
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Critical Step: Pre-saturate the filter to prevent drug loss due to adsorption.
-
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Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
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Calculation:
.
Biological & Stability Context
Biological Relevance (Inferred)
Based on the scaffold analysis, this compound exhibits structural features relevant to:
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T3SS Inhibition: Phenoxyacetamides are known inhibitors of the Pseudomonas aeruginosa Type III Secretion System.[1] The 2,3-dimethyl substitution pattern often improves hydrophobic fit in the ExsA or PscF binding pockets [1].
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Auxin Mimicry: The structural similarity to 2,4-D and other phenoxy herbicides suggests potential plant growth regulator activity, necessitating careful environmental toxicity screening.
Stability Logic (DOT Visualization)
The compound contains two hydrolyzable points: the amide and the ether. The amide is the primary stability concern in vivo.
Figure 2: Metabolic and hydrolytic stability profile.
References
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Synthesis and SAR of Phenoxyacetamides: Title: Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system.[1] Source: National Institutes of Health (PMC). URL:[Link]
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Physicochemical Properties of Phenoxyacetic Acids: Title: Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem. Source: National Center for Biotechnology Information (PubChem). URL:[Link]
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pKa Prediction Methodologies: Title: Using Atomic Charges to Describe the pKa of Carboxylic Acids.[2] Source: ChemRxiv. URL:[Link]
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Related Scaffold (Beta-Alanine Derivatives): Title: 3-(2-Aminoethoxy)propanoic acid | C5H11NO3 | CID 14462389.[3] Source: PubChem.[4][3] URL:[Link]
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General SAR Principles: Title: Structure-Activity Relationship (SAR) - GARDP Revive. Source: Global Antibiotic Research & Development Partnership. URL:[Link]
Sources
- 1. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 3-(2-Aminoethoxy)propanoic acid | C5H11NO3 | CID 14462389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
